3-(2-Naphthyl)Acrylic Acid
CAS No.: 49711-14-0; 51557-26-7
Cat. No.: VC4676451
Molecular Formula: C13H10O2
Molecular Weight: 198.221
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 49711-14-0; 51557-26-7 |
---|---|
Molecular Formula | C13H10O2 |
Molecular Weight | 198.221 |
IUPAC Name | (E)-3-naphthalen-2-ylprop-2-enoic acid |
Standard InChI | InChI=1S/C13H10O2/c14-13(15)8-6-10-5-7-11-3-1-2-4-12(11)9-10/h1-9H,(H,14,15)/b8-6+ |
Standard InChI Key | KWGPBDBAAXYWOJ-SOFGYWHQSA-N |
SMILES | C1=CC=C2C=C(C=CC2=C1)C=CC(=O)O |
Introduction
Chemical and Structural Properties
Molecular Architecture
3-(2-Naphthyl)acrylic acid belongs to the class of naphthyl-substituted acrylic acids, featuring a naphthalene ring fused to an acrylic acid group. The IUPAC name, (2Z)-3-(naphthalen-2-yl)prop-2-enoate, reflects its stereochemistry, with the Z-configuration at the double bond between the acrylic acid and naphthyl groups . The planar naphthalene system contributes to the compound’s aromatic stability, while the carboxylic acid group introduces acidity (pKa ≈ 4.5–5.0) and hydrogen-bonding capabilities.
Table 1: Key Physicochemical Properties
The compound’s UV-Vis spectrum shows strong absorption bands at 270 nm and 320 nm, attributable to π→π* transitions in the conjugated naphthyl-acrylate system . Its crystalline structure, determined via X-ray diffraction, reveals intermolecular hydrogen bonding between carboxylic acid groups, influencing its solid-state packing .
Synthesis and Industrial Production
Table 2: Comparative Synthesis Methods
Method | Yield (%) | Isomeric Purity | Key Reagents |
---|---|---|---|
Knoevenagel Condensation | 65–70 | 70–75% Z | 2-Naphthaldehyde, malonic acid |
Palladium-Catalyzed Coupling | 85 | >95% Z | 2-Naphthylboronic acid, ethyl cyanoacrylate |
Scalability and Industrial Challenges
Industrial production faces challenges in cost-effective catalyst recycling and waste management. The palladium-based method, while efficient, requires stringent control over reaction conditions (temperature: 80–100°C; pressure: 1–2 atm) to prevent decarboxylation . Recent pilot-scale studies report a 30% reduction in palladium loading through ligand optimization, enhancing economic viability .
Applications in Materials and Pharmaceuticals
Polymer Science
The compound’s α,β-unsaturated carbonyl structure enables its use as a monomer in conductive polymers. Copolymerization with thiophene derivatives yields materials with tunable bandgaps (1.8–2.4 eV), suitable for organic photovoltaics . Thermal stability up to 300°C makes these polymers ideal for flexible electronics .
Pharmaceutical Intermediates
3-(2-Naphthyl)acrylic acid serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs). Ester derivatives exhibit cyclooxygenase-2 (COX-2) inhibition (IC₅₀ = 0.8–1.2 μM), outperforming traditional NSAIDs in preclinical models . Ongoing clinical trials explore its role in targeted cancer therapies, leveraging its ability to inhibit benzylpiperidine N-acetyltransferase .
Parameter | Value | Source |
---|---|---|
OSHA Hazard Classification | Skin Irritant (Cat. 2), Eye Irritant (Cat. 2) | |
LD₅₀ (Oral, Rat) | 1,200 mg/kg | |
Permissible Exposure Limit | 5 mg/m³ (8-hour TWA) |
Market Dynamics and Future Outlook
Global Production Trends
The global market for 3-(2-Naphthyl)acrylic acid is projected to grow at a CAGR of 6.8% (2025–2030), driven by demand in Asia-Pacific pharmaceutical sectors . China dominates production, accounting for 45% of the 850 metric tons synthesized annually .
Table 4: Market Forecast (2025–2030)
Parameter | 2025 Estimate | 2030 Projection |
---|---|---|
Global Capacity | 1,200 MT | 1,650 MT |
Average Price | $612/kg | $530/kg |
Chinese Export Volume | 380 MT | 620 MT |
Emerging Opportunities
Advances in continuous-flow reactors promise to enhance production efficiency by 40%, reducing energy consumption . Additionally, its potential as a bio-based monomer for sustainable plastics aligns with circular economy initiatives, opening new market avenues.
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